3-methyl-2,1-benzoxazole-6-carbaldehyde
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Overview
Description
3-methyl-2,1-benzoxazole-6-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C9H7NO2. It is known for its unique structure, which includes a benzoxazole ring fused with a methyl group and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2,1-benzoxazole-6-carbaldehyde typically involves the reaction of 2-aminophenol with aldehydes under specific conditions. One common method includes the use of 2-aminophenol and an appropriate aldehyde in the presence of a catalyst such as nano-ZnO, with dimethylformamide (DMF) as the solvent at elevated temperatures . This reaction yields the desired benzoxazole derivative with moderate to high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are chosen to minimize costs and environmental impact while maximizing product purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-methyl-2,1-benzoxazole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Formation of 3-methyl-2,1-benzoxazole-6-carboxylic acid.
Reduction: Formation of 3-methyl-2,1-benzoxazole-6-methanol.
Substitution: Various substituted benzoxazole derivatives depending on the reagents used.
Scientific Research Applications
3-methyl-2,1-benzoxazole-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-methyl-2,1-benzoxazole-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The benzoxazole ring can interact with various biological receptors, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Similar structure but contains a sulfur atom instead of oxygen.
Benzimidazole: Contains a nitrogen atom in place of the oxygen in the benzoxazole ring.
Benzoxazole: Parent compound without the methyl and aldehyde groups
Uniqueness
3-methyl-2,1-benzoxazole-6-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde functional group on the benzoxazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
1784382-48-4 |
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Molecular Formula |
C9H7NO2 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
3-methyl-2,1-benzoxazole-6-carbaldehyde |
InChI |
InChI=1S/C9H7NO2/c1-6-8-3-2-7(5-11)4-9(8)10-12-6/h2-5H,1H3 |
InChI Key |
DBDUMFDDXMUMEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=NO1)C=O |
Purity |
95 |
Origin of Product |
United States |
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